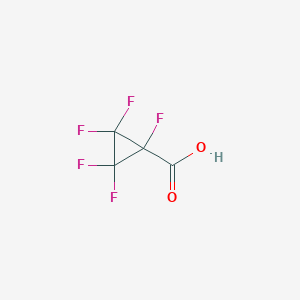

1,2,2,3,3-Pentafluorocyclopropane-1-carboxylic acid

Übersicht

Beschreibung

1,2,2,3,3-Pentafluorocyclopropane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C4HF5O2 and a molecular weight of 176.04 g/mol . This compound is characterized by the presence of five fluorine atoms attached to a cyclopropane ring, making it highly fluorinated and chemically unique. It is primarily used in research settings due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,2,3,3-Pentafluorocyclopropane-1-carboxylic acid can be synthesized through various methods, including the cyclopropanation of fluorinated alkenes. One common method involves the reaction of a fluorinated alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction typically occurs under mild conditions and results in the formation of the cyclopropane ring with the desired fluorine substitutions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic processes involved.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,2,3,3-Pentafluorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylates or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atoms on the cyclopropane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

PFCA is being investigated as a potential building block in the synthesis of novel pharmaceuticals. Its unique structure allows for the modification of drug properties such as solubility and bioavailability. Research has shown that fluorinated compounds often exhibit enhanced metabolic stability and improved pharmacokinetic profiles.

Agrochemical Formulations

In agrochemistry, PFCA serves as an intermediate in the synthesis of herbicides and pesticides. The fluorine substituents contribute to the efficacy of these compounds by enhancing their interaction with biological targets while reducing environmental degradation.

Material Science

PFCA's hydrophobic nature makes it an excellent candidate for developing water-repellent coatings and advanced materials. Its incorporation into polymers can lead to materials with improved chemical resistance and durability.

Case Studies

Wirkmechanismus

The mechanism of action of 1,2,2,3,3-Pentafluorocyclopropane-1-carboxylic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can influence the compound’s reactivity and binding affinity to various biological and chemical targets. The specific pathways and molecular targets depend on the context of its use, such as enzyme inhibition in biological systems or catalytic processes in chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,1,2,2,3-Pentafluoropropane: This compound shares a similar fluorinated structure but lacks the carboxylic acid group, making it less reactive in certain chemical contexts.

2,2,3,3,3-Pentafluoro-1-propanol: This compound has a similar fluorinated backbone but contains a hydroxyl group instead of a carboxylic acid group, leading to different chemical properties and reactivity.

Uniqueness

1,2,2,3,3-Pentafluorocyclopropane-1-carboxylic acid is unique due to its combination of a highly fluorinated cyclopropane ring and a carboxylic acid functional group. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various research and industrial applications.

Biologische Aktivität

1,2,2,3,3-Pentafluorocyclopropane-1-carboxylic acid is a fluorinated compound with potential biological activity that has garnered interest in various fields including medicinal chemistry and agricultural sciences. This article delves into its biological interactions, efficacy, and potential applications based on recent research findings.

This compound is characterized by its unique cyclopropane structure and the presence of five fluorine atoms. This configuration imparts distinct chemical properties that may influence its biological activity.

Molecular Formula : CHFO

CAS Number : 917951-65-6

Agricultural Applications

A recent study explored the use of ACCA in enhancing maize resilience against biotic and abiotic stresses. Although this study did not directly involve this compound, it highlights the importance of cyclopropane derivatives in agricultural applications. The findings suggest that such compounds can significantly improve plant defense mechanisms when applied appropriately .

| Study | Focus | Findings |

|---|---|---|

| Kaur et al., 2022 | Plant Stress Response | ACCA enhances maize resilience against pathogens by boosting ethylene production. |

| Jorgensen et al., 1996 | Ethylene Modulation | Ethylene plays a crucial role in plant responses to stressors; similar compounds may mimic these effects. |

Efficacy in Microbial Interactions

The efficacy of this compound in microbial interactions remains largely unexplored. However, related studies have shown that fluorinated compounds can alter microbial community structures and enhance the effectiveness of certain biocontrol agents .

Environmental Impact

The environmental persistence of fluorinated compounds raises concerns regarding their ecological footprint. Studies indicate that while some fluorinated compounds can be effective in specific applications (e.g., as pesticides), their long-term effects on soil and water ecosystems require further investigation .

Eigenschaften

IUPAC Name |

1,2,2,3,3-pentafluorocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF5O2/c5-2(1(10)11)3(6,7)4(2,8)9/h(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUVAKMCUAKGOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C1(C(C1(F)F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80846721 | |

| Record name | 1,2,2,3,3-Pentafluorocyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80846721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917951-65-6 | |

| Record name | 1,2,2,3,3-Pentafluorocyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80846721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.